Einecs 300-803-9

Description

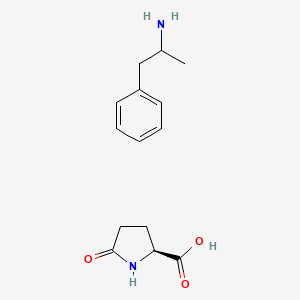

Properties

CAS No. |

93963-60-1 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

ABJBJEPRFKUEMJ-HVDRVSQOSA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of C16-18 Fatty Acid Triisopropanolamine Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of C16-18 fatty acid triisopropanolamine esters, compounds of significant interest in various industrial and pharmaceutical applications. This document details the direct esterification process, purification methodologies, and a suite of analytical techniques for thorough characterization.

Synthesis of C16-18 Fatty Acid Triisopropanolamine Esters

The primary method for synthesizing C16-18 fatty acid triisopropanolamine esters is through the direct esterification of a C16-18 fatty acid, such as palmitic acid (C16) or stearic acid (C18), with triisopropanolamine. This reaction typically involves heating the reactants in the presence of a catalyst to drive the formation of the ester bond and the removal of water as a byproduct.

Reaction Mechanism

The esterification reaction is a reversible process. To favor the formation of the ester product, the reaction equilibrium must be shifted to the right. This is typically achieved by removing water as it is formed, often through azeotropic distillation or by carrying out the reaction under vacuum. The use of an acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of triisopropanolamine.

Critical micelle concentration of Einecs 300-803-9 in aqueous solution

An In-depth Technical Guide on the Critical Micelle Concentration of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine (EINECS 300-803-9) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant identified by EINECS number 300-803-9. The chemical name for this substance is Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine. This compound belongs to the family of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in various industrial and commercial applications due to their excellent detergent and emulsifying properties.

The critical micelle concentration is a fundamental parameter that characterizes the self-assembly of surfactant molecules in a solution. It is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles. This phenomenon leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding the CMC is crucial for optimizing formulations in drug delivery, cleaning applications, and various other fields where interfacial phenomena play a key role.

Quantitative Data on Critical Micelle Concentration

| Compound | CAS Number | CMC Value | Method | Reference |

| Linear Alkylbenzene Sulfonate, Triethanolamine salt | Not specified | 1.56 mmol/L | Not specified | [1] |

| MARLOPON AT 50 (52% active LAS-TEA) | Not specified | 650 mg/L | Not specified | [2] |

Note: The CMC value for MARLOPON AT 50 should be interpreted with caution as it represents a commercial mixture with 52% active ingredient, and the presence of other components could influence the CMC. The value for the pure LAS-TEA is likely the more representative figure for the pure compound. The influence of the counterion on the CMC of linear alkylbenzene sulfonates has been a subject of study, with research indicating that the nature of the counterion can affect micellization behavior[1][3].

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change or break in the plotted data indicates the onset of micelle formation. The two most common and reliable methods for anionic surfactants like linear alkylbenzene sulfonates are surface tensiometry and conductometry.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated with monomers, the surface tension remains relatively constant with further increases in concentration, as any additional surfactant molecules form micelles in the bulk of the solution. The CMC is the concentration at which this transition occurs.

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the surfactant in deionized water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.

-

Preparation of Dilutions: A series of dilutions are prepared from the stock solution to cover a concentration range both below and above the expected CMC.

-

Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two linear regions. The intersection of the two lines, extrapolated from the regions below and above the CMC, gives the critical micelle concentration[4][5][6].

Conductivity Method

Principle: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions, reducing the total number of effective charge carriers. The break in the conductivity versus concentration plot corresponds to the CMC.

Detailed Methodology:

-

Preparation of Stock Solution: As with the surface tension method, a concentrated stock solution of the ionic surfactant in deionized water is prepared.

-

Preparation of Dilutions: A series of dilutions are prepared from the stock solution.

-

Conductivity Measurement: The electrical conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines is the critical micelle concentration[4].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the critical micelle concentration of a surfactant using either the surface tension or conductivity method.

The logical flow for data analysis in CMC determination is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. tennantsdistribution.com [tennantsdistribution.com]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

Self-Assembly of Unsaturated Fatty Acid Amine Salts: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The self-assembly of amphiphilic molecules into well-defined nanostructures is a cornerstone of nanotechnology and holds immense promise for applications in drug delivery, materials science, and bionanotechnology. Among these, the salts formed between unsaturated fatty acids and amines are a particularly versatile class of self-assembling molecules. Their biocompatibility, responsiveness to environmental stimuli like pH, and the ability to form diverse architectures in both polar and non-polar solvents make them highly attractive for various applications, especially in the pharmaceutical industry.[1][2][3]

This technical guide provides an in-depth exploration of the core principles governing the self-assembly of unsaturated fatty acid amine salts. It offers a comprehensive overview of the structures formed in different solvent environments, detailed experimental protocols for their preparation and characterization, and insights into their interactions with biological signaling pathways, a critical aspect for drug development professionals.

Fundamentals of Self-Assembly

The spontaneous organization of unsaturated fatty acid amine salts into ordered structures is driven by a delicate interplay of non-covalent interactions. The primary driving forces include:

-

Hydrophobic Interactions: In polar solvents like water, the non-polar hydrocarbon tails of the fatty acids tend to minimize their contact with water molecules, leading to their aggregation.

-

Electrostatic Interactions: The formation of an amine salt results in an ionic head group, consisting of the carboxylate anion of the fatty acid and the protonated amine cation. The electrostatic attraction between these charged species plays a crucial role in the stability of the self-assembled structures.

-

Hydrogen Bonding: Hydrogen bonds can form between the carboxylic acid/carboxylate head groups and the amine groups, further stabilizing the aggregates.[1]

-

Van der Waals Forces: These weak, short-range forces contribute to the packing of the hydrocarbon chains within the core of the assemblies.

The balance of these forces, influenced by factors such as the chemical structure of the fatty acid and amine, their molar ratio, solvent polarity, temperature, and pH, dictates the final morphology of the self-assembled structures.[2]

Self-Assembly in Polar Solvents

In polar solvents, particularly aqueous solutions, unsaturated fatty acid amine salts typically form structures that sequester the hydrophobic tails away from the solvent.

Micelles and Vesicles (Ufasomes)

At concentrations above the critical micelle concentration (CMC), these salts can form spherical or cylindrical micelles. Under specific conditions, often near the pKa of the fatty acid, they can also form bilayer vesicles, known as ufasomes.[4][5] These vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core, making them ideal candidates for encapsulating and delivering both hydrophilic and lipophilic drugs.[6][7]

The degree of unsaturation in the fatty acid chain influences the fluidity and packing of the bilayer, which in turn affects the stability and permeability of the vesicles.

Table 1: Critical Micelle Concentration (CMC) of Unsaturated Fatty Acid Amine Systems

| Unsaturated Fatty Acid | Amine | Solvent | Temperature (°C) | CMC (mg/mL) | Reference |

| Oleic Acid | Polyethylenimine (PEI) | Water | 25 | 0.53 | [8] |

| Conjugated Linoleic Acid | - (in NLC) | Water | 25 | - | [9] |

Note: Data on CMC for specific unsaturated fatty acid-amine salt pairs is limited in readily available literature. The table provides examples found.

Table 2: Size and Zeta Potential of Unsaturated Fatty Acid Amine Vesicles

| Unsaturated Fatty Acid | Amine/Counter-ion | Solvent | Size (nm) | Zeta Potential (mV) | Reference |

| Conjugated Linoleic Acid | - (in NLC) | Water | 81 | -15.8 | [9] |

| Oleic Acid | Polyethylenimine (PEI) | Water | 196 | - | [8] |

Note: This table illustrates the kind of data available. More systematic studies are needed for a comprehensive comparison.

Logical Relationship: Factors Influencing Vesicle Formation

Caption: Factors influencing the formation of vesicles.

Self-Assembly in Non-Polar Solvents

In non-polar or organic solvents, the self-assembly of unsaturated fatty acid amine salts is inverted compared to that in polar solvents. The polar head groups now form the core of the assembly, minimizing their contact with the non-polar environment, while the hydrophobic tails extend into the solvent.

Reverse Micelles and Organogels

This "inverted" arrangement leads to the formation of reverse micelles . Furthermore, these reverse micelles can, under certain conditions, interconnect to form a three-dimensional network that entraps the solvent, resulting in the formation of a viscoelastic solid-like material known as an organogel .

The formation and stability of these structures are highly dependent on the solvent's properties and the specific fatty acid-amine pair. The acid-base interaction between the fatty acid and the amine is a critical driving force for gelation in many organic solvents.

Experimental Protocols

Preparation of Unsaturated Fatty Acid Amine Vesicles (Thin-Film Hydration Method)

This is a widely used method for preparing fatty acid vesicles.[4][5]

Materials:

-

Unsaturated fatty acid (e.g., Oleic acid, Linoleic acid)

-

Amine (e.g., Ethanolamine, Diethylamine)

-

Organic solvent (e.g., Chloroform, Methanol)

-

Aqueous buffer (e.g., Phosphate-buffered saline (PBS) at a specific pH)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Protocol:

-

Film Formation:

-

Dissolve the unsaturated fatty acid and the amine (at the desired molar ratio) in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Add the aqueous buffer to the flask containing the lipid film. The pH of the buffer is critical and should be carefully chosen to facilitate vesicle formation.

-

Agitate the flask gently to hydrate the lipid film. This can be done by hand-swirling or using a vortex mixer at low speed. Hydration is typically performed at a temperature above the phase transition temperature of the fatty acid.

-

-

Vesicle Sizing:

-

The resulting vesicle suspension is typically multilamellar and polydisperse. To obtain smaller, unilamellar vesicles, the suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size.

-

Experimental Workflow: Vesicle Preparation and Characterization

Caption: Workflow for vesicle preparation and characterization.

Preparation of Organogels from Unsaturated Fatty Acids and Amines

Materials:

-

Unsaturated fatty acid

-

Amine

-

Non-polar organic solvent (e.g., hexane, toluene)

-

Vial or test tube

-

Heating source (e.g., hot plate, oil bath)

Protocol:

-

Mixing:

-

In a vial, combine the unsaturated fatty acid, amine, and the organic solvent.

-

-

Heating:

-

Heat the mixture until the solid components are completely dissolved, forming a clear solution.

-

-

Cooling:

-

Allow the solution to cool down to room temperature undisturbed.

-

-

Gelation:

-

Gel formation is typically observed upon cooling. The gel state can be confirmed by inverting the vial; a stable gel will not flow.

-

Characterization Techniques

Cryo-TEM is a powerful technique to visualize the morphology of self-assembled structures in their native, hydrated state.

Protocol Outline:

-

Sample Preparation: A small aliquot (3-5 µL) of the sample suspension is applied to a TEM grid.

-

Blotting: Excess liquid is blotted away to create a thin film of the sample.

-

Plunge-freezing: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the structures without ice crystal formation.

-

Imaging: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

FTIR spectroscopy is used to probe the molecular interactions, particularly hydrogen bonding, within the self-assembled structures.

Protocol Outline:

-

Sample Preparation: Samples can be analyzed as thin films, in solution (using appropriate IR-transparent windows), or as a solid dispersion in KBr pellets.

-

Data Acquisition: FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Changes in the position and shape of characteristic vibrational bands (e.g., O-H stretch, C=O stretch, N-H stretch) provide information about the extent and nature of hydrogen bonding.[10][11]

This technique is used to visualize the interaction of fluorescently labeled vesicles with living cells.[12][13][14]

Protocol Outline:

-

Vesicle Labeling: Incorporate a lipophilic fluorescent dye (e.g., Nile Red, DiI) into the vesicle bilayer during the preparation process.

-

Cell Culture: Culture the target cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).

-

Incubation: Incubate the cultured cells with the fluorescently labeled vesicles for a specific period.

-

Imaging: Wash the cells to remove non-adherent vesicles and image the cells using a fluorescence microscope. The uptake and intracellular localization of the vesicles can be observed.

Interaction with Cellular Signaling Pathways

Unsaturated fatty acids and their self-assembled structures can significantly influence cellular signaling pathways, which is of paramount importance in drug development.

Protein Kinase C (PKC) Pathway

Unsaturated fatty acids, such as oleic acid and arachidonic acid, can directly activate Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.[15][16] This activation can occur independently of the canonical diacylglycerol (DAG) pathway. This suggests that the local concentration of unsaturated fatty acids, potentially delivered by self-assembled carriers, could modulate PKC activity and downstream cellular responses.

References

- 1. Investigation on the self-assembled behaviors of C18 unsaturated fatty acids in arginine aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpbr.in [ijpbr.in]

- 6. sdunet.dk [sdunet.dk]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Single-vesicle intensity and colocalization fluorescence microscopy to study lipid vesicle fusion, fission, and lipid exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence microscopy shows how living cells form vesicles to transport cargo like growth factors - UAB News [uab.edu]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling of Triisopropanolamine Fatty Acid Salt Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropanolamine (TIPA) fatty acid salts are non-ionic surfactants with a wide range of applications in cosmetics, pharmaceuticals, and industrial formulations. Their self-assembly properties and interaction with active pharmaceutical ingredients (APIs) are of significant interest in drug delivery systems. Molecular modeling offers a powerful lens to understand the intricate interactions governing the behavior of these complexes at the atomic level. This technical guide provides an in-depth overview of the computational methodologies applicable to the study of TIPA-fatty acid salt interactions, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations. While direct computational studies on TIPA-fatty acid salts are not extensively available in the public literature, this guide draws upon established principles and findings from analogous alkanolamine-carboxylic acid systems to provide a foundational understanding and a practical framework for researchers.

Introduction

Triisopropanolamine (TIPA) is a tertiary amine and a triol, capable of neutralizing fatty acids to form salts, often referred to as soaps. These salts are amphiphilic molecules that can self-assemble into various structures, such as micelles and vesicles, in aqueous solutions. The nature of the interaction between the TIPA headgroup and the carboxylate of the fatty acid is crucial in determining the physicochemical properties of these formulations, including their solubilizing capacity and stability. Molecular modeling provides a means to elucidate these interactions, offering insights that can guide the rational design of novel drug delivery systems.

The Nature of Triisopropanolamine-Fatty Acid Interaction

The interaction between triisopropanolamine and a fatty acid results in an acid-base reaction, forming a triisopropanolammonium carboxylate salt. The primary interactions governing the stability and structure of this salt pair are:

-

Ionic Bonding: A strong electrostatic attraction between the positively charged triisopropanolammonium cation and the negatively charged carboxylate anion of the fatty acid.

-

Hydrogen Bonding: The hydroxyl groups of TIPA can act as hydrogen bond donors, while the oxygen atoms of the carboxylate group are hydrogen bond acceptors. These interactions play a significant role in the solvation of the salt and its interaction with other molecules.

-

Van der Waals Forces: These non-specific interactions contribute to the overall stability of the complex, particularly the hydrophobic interactions between the fatty acid tails which drive micellization.

Molecular Modeling Methodologies

A multi-scale modeling approach, combining quantum mechanics and molecular mechanics, is best suited to capture the different facets of TIPA-fatty acid salt interactions.

Quantum Mechanics (QM) Calculations

QM methods are essential for accurately describing the electronic structure of the TIPA-fatty acid salt, including the proton transfer from the carboxylic acid to the amine and the nature of the resulting ionic and hydrogen bonds.

Experimental Protocol: QM Calculation of TIPA-Stearate Interaction

-

Software: Gaussian, ORCA, or similar ab initio quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP is a good starting point, offering a balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) should be employed.

-

Model System: To manage computational expense, a single TIPA molecule and a single stearic acid molecule are modeled.

-

Calculation Steps:

-

Optimize the geometry of the individual TIPA and stearic acid molecules.

-

Create an initial complex of TIPA and stearic acid in close proximity.

-

Perform a geometry optimization of the complex to find the minimum energy structure. This will reveal whether proton transfer occurs spontaneously.

-

Calculate the binding energy by subtracting the energies of the optimized individual molecules from the energy of the optimized complex.

-

Perform a vibrational frequency analysis to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Analyze the resulting charge distribution (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) to quantify the ionic character of the interaction.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of TIPA-fatty acid salts in a condensed phase, such as in aqueous solution, providing insights into micelle formation, drug solubilization, and interactions with biological membranes.

Experimental Protocol: MD Simulation of TIPA-Oleate Micelle in Water

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A combination of a general force field for organic molecules, such as the General Amber Force Field (GAFF) or CGenFF, is required. It is crucial to use appropriate parameters for the amine-carboxylate salt bridge. Recent refinements to the CHARMM and AMBER force fields have improved the description of these interactions.[1][2][3]

-

System Setup:

-

Generate the initial coordinates of TIPA and oleate molecules.

-

Create a random distribution of a specified number of TIPA-oleate salt pairs within a simulation box of appropriate dimensions.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions if necessary to neutralize the system.

-

-

Simulation Steps:

-

Energy Minimization: Remove any steric clashes in the initial configuration.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., at 1 bar) in a stepwise manner (NVT followed by NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the self-assembly process and collect data for analysis.

-

-

Analysis:

-

Radial Distribution Functions (RDFs): To analyze the structure of the solvent around the headgroups and tails.

-

Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg): To monitor the stability and compactness of the forming micelle.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding between TIPA, oleate, and water molecules.

-

Cluster Analysis: To determine the aggregation number and size distribution of the micelles.

-

Data Presentation

Quantitative data from molecular modeling studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantum Mechanical Calculation Results for Alkanolamine-Carboxylic Acid Interactions (Hypothetical Data)

| Alkanolamine | Carboxylic Acid | Binding Energy (kcal/mol) | N-H Bond Length (Å) | O-H...O Distance (Å) |

| Triisopropanolamine | Stearic Acid | -25.8 | 1.035 | 2.65 |

| Triethanolamine | Stearic Acid | -27.2 | 1.032 | 2.61 |

| Diethanolamine | Oleic Acid | -24.5 | 1.038 | 2.70 |

| Monoethanolamine | Lauric Acid | -22.1 | 1.041 | 2.75 |

Table 2: Molecular Dynamics Simulation Parameters for TIPA-Fatty Acid Salt Micelle

| Parameter | Value |

| Force Field | GAFF2 |

| Water Model | TIP3P |

| Box Size | 8 x 8 x 8 nm³ |

| Number of TIPA-Oleate Pairs | 64 |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

Visualization of Molecular Interactions and Workflows

Visual representations are critical for understanding the complex relationships in molecular modeling studies.

Signaling Pathways and Interaction Diagrams

Caption: Interaction pathway for the formation of a triisopropanolamine fatty acid salt.

Experimental Workflow Diagrams

Caption: A typical workflow for a molecular dynamics simulation of micelle formation.

Conclusion

Molecular modeling provides an indispensable toolkit for the detailed investigation of triisopropanolamine fatty acid salt interactions. Although direct computational studies on this specific system are sparse, the principles and methodologies established for analogous alkanolamine-carboxylic acid systems offer a robust framework for future research. By combining quantum mechanical calculations to elucidate the fundamental salt formation and molecular dynamics simulations to explore the collective behavior in solution, researchers can gain valuable insights to guide the development of new and improved formulations for drug delivery and other applications. This guide serves as a starting point for scientists and researchers to embark on the computational exploration of these versatile surfactant systems.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Einecs 300-803-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 300-803-9, chemically identified as Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide, is a high molecular weight, sterically hindered phenolic antioxidant. It is commercially known under trade names such as Irganox 1024. This compound is primarily utilized as a thermal stabilizer in a variety of polymeric materials to prevent degradation during processing and end-use. Its unique structure, incorporating two sterically hindered phenolic groups and a hydrazide moiety, allows it to function as both a primary antioxidant and a metal deactivator. This dual functionality is particularly effective in preventing the thermo-oxidative degradation of polymers that may come into contact with metal ions.

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature and technical data. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of this antioxidant.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| EINECS Number | 300-803-9 |

| CAS Number | 93963-60-1 |

| Chemical Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide |

| Synonyms | Irganox 1024, N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine |

| Molecular Formula | C₃₄H₅₂N₂O₄ |

| Molecular Weight | 552.79 g/mol |

| Melting Range | 221 - 232 °C |

| Flash Point | > 180 °C |

Thermal Stability Analysis

The thermal stability of this compound has been evaluated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition.

Thermogravimetric Analysis (TGA) Data

The following table summarizes the key TGA data obtained for Irganox 1024 in an air atmosphere.

| Parameter | Value | Unit |

| Temperature of 1% Weight Loss (T₁%) | 263 | °C |

| Maximum Decomposition Temperature (Tₘₐₓ) | 319 | °C |

Note: This data is based on a specific study and may vary depending on the experimental conditions.

Degradation Profile

The degradation of hindered phenolic antioxidants like this compound is a complex process that can proceed through several pathways, especially in the presence of oxygen. While specific studies detailing the complete degradation pathway of Irganox 1024 are limited, the general mechanism for this class of compounds involves the formation of phenoxyl radicals, followed by subsequent reactions.

Proposed Degradation Pathway

The antioxidant activity of hindered phenols stems from the donation of a hydrogen atom from the hydroxyl group to a radical species, resulting in the formation of a stable, resonance-delocalized phenoxyl radical. This initial step is crucial for inhibiting the auto-oxidation chain reaction in polymers.

The subsequent fate of the phenoxyl radical can involve several reactions, including:

-

Radical-Radical Coupling: Two phenoxyl radicals can combine to form stable dimeric products.

-

Oxidation: Further oxidation can lead to the formation of quinone-type structures.

-

Fragmentation: At higher temperatures, cleavage of the side chains or the aromatic ring can occur.

For this compound, the presence of the hydrazide bridge introduces additional complexity to its degradation profile. It is plausible that the degradation could also involve cleavage at the N-N or C-N bonds of the hydrazide group.

A proposed initial step in the antioxidant action of this compound is depicted in the following diagram:

Caption: Initial step of antioxidant activity.

Potential Degradation Products

-

Smaller phenolic compounds resulting from the cleavage of the main structure.

-

Quinone and stilbene-quinone type structures.

-

Volatile organic compounds from the fragmentation of the tert-butyl groups.

Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to definitively identify the degradation products.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of thermal analysis data. The following sections describe generalized methodologies for TGA and DSC analysis based on common industry standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a general guideline based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

The workflow for a typical TGA experiment can be visualized as follows:

Caption: Generalized TGA experimental workflow.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a general guideline based on ASTM E1269, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry."

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed into a clean sample pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under a purge of inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: A controlled temperature program is applied, which may include heating, cooling, and isothermal segments. For determining melting point and other transitions, a heating rate of 10 °C/min is common.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify thermal events such as melting (endothermic peak) and crystallization (exothermic peak). The peak area can be used to calculate the enthalpy of the transition.

The logical relationship in a DSC measurement can be represented as:

Caption: Logical diagram of a DSC measurement.

Conclusion

This compound (Irganox 1024) is a thermally stable antioxidant with a decomposition onset above 260 °C in an air atmosphere. Its primary function is to inhibit the thermo-oxidative degradation of polymers through a mechanism involving the donation of a hydrogen atom to form a stable phenoxyl radical. While the complete degradation pathway and the full spectrum of its degradation products are not yet fully elucidated in publicly available literature, its high thermal stability makes it an effective stabilizer for many polymer processing applications. For a more detailed understanding of its degradation profile, further studies employing techniques such as Py-GC-MS are recommended. The experimental protocols provided in this guide offer a starting point for conducting such thermal analyses in a standardized and reproducible manner.

Spectroscopic Analysis of C16-18 Unsaturated Fatty Acid Triisopropanolamine Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of C16-18 unsaturated fatty acid triisopropanolamine salts, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who are working with or developing formulations containing these compounds.

Introduction

C16-18 unsaturated fatty acids, such as oleic acid and linoleic acid, are widely utilized in various industrial and pharmaceutical applications. Their reaction with triisopropanolamine, a tertiary amine, results in the formation of an ammonium salt. This salt formation significantly alters the physicochemical properties of the fatty acid, often improving its solubility and stability in aqueous formulations. Accurate characterization of these salts is crucial for quality control, formulation development, and understanding their mechanism of action. FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation and characterization of these fatty acid-amine salts.

Molecular Structure and Interaction

The formation of the triisopropanolamine salt involves the transfer of a proton from the carboxylic acid group of the fatty acid to the nitrogen atom of triisopropanolamine. This acid-base reaction results in the formation of a carboxylate anion and a triisopropanolammonium cation, held together by electrostatic interaction.

An In-Depth Technical Guide to the Phase Behavior of Water-in-Oil Emulsions Stabilized by Sorbitan Oleate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the principles, formulation, characterization, and phase behavior of water-in-oil (W/O) emulsions stabilized with Sorbitan Oleate. It is intended to serve as a practical resource for researchers and professionals involved in the development of emulsion-based products in the pharmaceutical and cosmetic industries.

Introduction to Water-in-Oil Emulsions and the Role of Sorbitan Oleate

Water-in-oil (W/O) emulsions are complex systems where water droplets are dispersed within a continuous oil phase. These formulations are valued for their unique textural properties, occlusive nature, and ability to deliver both hydrophilic and lipophilic active ingredients.[1] The stability of these emulsions is paramount and is largely dependent on the choice of emulsifier.[2]

Sorbitan Oleate, a non-ionic surfactant, is a widely used lipophilic emulsifier for the formulation of stable W/O emulsions.[3][4] Its efficacy is attributed to its low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.3, which indicates its greater solubility in oil than in water.[5][6] This property allows it to orient at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed water droplets, thereby preventing their coalescence and maintaining the integrity of the emulsion.[2]

Physicochemical Properties of Sorbitan Oleate

| Property | Value | Reference |

| Chemical Name | Sorbitan Monooleate | [3] |

| EINECS No. | 215-665-4 | [3] |

| CAS No. | 1338-43-8 | [3] |

| HLB Value | 4.3 | [5][6] |

| Appearance | Viscous, yellow to brown liquid | [3] |

| Solubility | Soluble in oils, insoluble in water | [2] |

| Typical Use Level | 2 - 10% | [5] |

Phase Behavior of Water-in-Oil Emulsions with Sorbitan Oleate

The phase behavior of W/O emulsions is influenced by several factors, including the water-to-oil ratio, the concentration of Sorbitan Oleate, the nature of the oil phase, and the processing conditions such as temperature and shear.

Factors Influencing Emulsion Stability

-

Droplet Size: Smaller water droplets generally lead to more stable emulsions due to reduced gravitational separation (creaming or sedimentation).[1] High-shear homogenization is often employed to achieve fine droplet sizes.[1]

-

Viscosity: The viscosity of the continuous oil phase plays a crucial role in emulsion stability. A higher viscosity can impede the movement of water droplets, thus slowing down coalescence.[4]

-

Concentration of Sorbitan Oleate: An optimal concentration of Sorbitan Oleate is necessary to adequately cover the surface of the dispersed water droplets and prevent their aggregation. Insufficient emulsifier can lead to rapid phase separation.[5]

Quantitative Data on Emulsion Properties

The following tables summarize quantitative data from various studies on W/O emulsions stabilized with Sorbitan Oleate (Span 80).

Table 1: Influence of Water Content on Emulsion Viscosity

| Water Content (% v/v) | Apparent Viscosity (mPa·s) | Relative Viscosity (Emulsion/Oil) |

| 10 | 12.5 | 3.5 |

| 20 | 22.5 | 6.2 |

| 30 | 45.0 | 12.5 |

| 40 | 80.0 | 22.2 |

| 50 | 150.0 | 41.7 |

| 60 | 290.0 | 80.5 |

| 70 | 550.0 | 152.8 |

Data adapted from a study on the effect of water cut on emulsion viscosity.[4]

Table 2: Droplet Size in Nanoemulsions Containing Sorbitan Oleate

| Rice Bran Oil (% w/w) | Sorbitan oleate/PEG-30 castor oil (% w/w) | Purified Water (% w/w) | Droplet Size (nm) ± SD |

| 10.00 | 30.00 | 60.00 | 91 ± 19 |

| 10.00 | 20.00 | 70.00 | 45 ± 12 |

Data from a study on oil-in-water nanoemulsions, demonstrating the role of surfactant concentration on droplet size.[7]

Experimental Protocols

Preparation of a Water-in-Oil Emulsion

This protocol describes a general method for preparing a W/O emulsion using Sorbitan Oleate.

Materials:

-

Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

-

Sorbitan Oleate (Span 80)

-

Aqueous Phase (Deionized Water)

-

High-Shear Homogenizer (e.g., rotor-stator mixer)

Procedure:

-

Prepare the Oil Phase: Weigh the desired amount of the oil phase and Sorbitan Oleate into a beaker. Heat the mixture to 60-70°C while stirring until the Sorbitan Oleate is completely dissolved.

-

Prepare the Aqueous Phase: In a separate beaker, heat the deionized water to the same temperature as the oil phase.

-

Emulsification: Slowly add the aqueous phase to the oil phase while subjecting the mixture to high-shear homogenization. The rate of addition should be slow enough to allow for the proper dispersion of the water droplets.

-

Cooling: Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure a fine and uniform emulsion. Then, allow the emulsion to cool to room temperature with gentle stirring.

References

- 1. letsmakebeauty.com [letsmakebeauty.com]

- 2. formulachemistry.com [formulachemistry.com]

- 3. specialchem.com [specialchem.com]

- 4. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avenalab.com [avenalab.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Surface Tension Reduction by C18-Unsaturated Fatty Acid Triisopropanolamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of C18-unsaturated fatty acid triisopropanolamine compounds as surface-active agents. Due to a lack of specific publicly available data for triisopropanolamine derivatives, this paper presents data on the parent C18-unsaturated fatty acids (oleic acid and linoleic acid) and the closely related triethanolamine oleate to infer the expected surfactant properties. Detailed experimental protocols for the synthesis of these compounds and the measurement of their surface tension and critical micelle concentration (CMC) are provided. This guide is intended to be a valuable resource for researchers and professionals in drug development and other fields where surfactant properties are critical.

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This unique structure allows them to adsorb at interfaces between immiscible phases, such as oil-water or air-water, and reduce the surface or interfacial tension. This property is fundamental to a wide range of applications, including emulsification, solubilization, and wetting, which are critical in drug delivery systems, personal care products, and industrial processes.

C18-unsaturated fatty acids, such as oleic acid and linoleic acid, are naturally derived, biocompatible, and biodegradable molecules. When reacted with alkanolamines like triisopropanolamine, they form ester or amide compounds that exhibit significant surface activity. The triisopropanolamine headgroup provides the hydrophilicity, while the long, unsaturated C18 fatty acid chain constitutes the lipophilic tail. The presence of double bonds in the fatty acid chain can influence the packing of the surfactant molecules at interfaces, potentially leading to enhanced surface tension reduction and lower critical micelle concentrations (CMC) compared to their saturated counterparts.

This guide focuses on the synthesis and characterization of C18-unsaturated fatty acid triisopropanolamine compounds, providing the necessary theoretical background and practical methodologies for their evaluation.

Chemical Structure and Synthesis

The general chemical structure of a C18-unsaturated fatty acid triisopropanolamine ester is characterized by the fatty acid's acyl group linked to one of the isopropanol groups of the triisopropanolamine molecule.

Caption: General chemical structure of a C18-unsaturated fatty acid triisopropanolamine ester.

Experimental Protocol: Synthesis of C18-Unsaturated Fatty Acid Triisopropanolamine Ester

This protocol describes a general method for the direct esterification of a C18-unsaturated fatty acid with triisopropanolamine.

Materials:

-

C18-unsaturated fatty acid (e.g., oleic acid, linoleic acid)

-

Triisopropanolamine

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask, combine the C18-unsaturated fatty acid and triisopropanolamine in a desired molar ratio (e.g., 1:1 or 1:1.2, with a slight excess of the amine).

-

Catalyst and Solvent Addition: Add the acid catalyst (typically 1-2% by weight of the fatty acid) and toluene to the reaction mixture.

-

Reaction Setup: Assemble the Dean-Stark trap and reflux condenser on top of the flask.

-

Heating and Reflux: Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with continuous stirring. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the toluene using a rotary evaporator under reduced pressure.

-

Purification (Optional): The crude product can be purified further by washing with a brine solution to remove any remaining catalyst and unreacted triisopropanolamine, followed by drying over an anhydrous salt (e.g., sodium sulfate) and filtration.

Surface Tension and Critical Micelle Concentration (CMC)

The effectiveness of a surfactant is primarily characterized by its ability to lower the surface tension of a solvent and its tendency to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Data Presentation

Table 1: Surface Tension of C18-Unsaturated Fatty Acids

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Surface Tension (mN/m at 20°C) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 32.5 |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | Not Widely Reported |

Table 2: Critical Micelle Concentration (CMC) of C18-Unsaturated Fatty Acids

| Compound | CMC (mM) |

| Oleic Acid | ~0.02 - 0.1 |

| Linoleic Acid | ~0.13 |

Table 3: Properties of Triethanolamine Oleate (for comparison)

| Property | Value |

| Appearance | Yellowish viscous liquid |

| Solubility | Soluble in water and ethanol |

| Function | Emulsifier, Lubricant, Rust inhibitor |

It is anticipated that the triisopropanolamine esters of oleic and linoleic acid would exhibit significant surface tension reduction, likely lowering the surface tension of water from ~72 mN/m to the range of 30-40 mN/m, and would possess a low CMC, indicating efficient micelle formation.

Experimental Protocols for Surfactant Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of these surfactant compounds.

Caption: Experimental workflow for synthesis and characterization of surfactants.

Protocol for Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a widely used technique to measure the surface tension of liquids.

Apparatus:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Sample vessel

-

Temperature control unit

Procedure:

-

Cleaning: Thoroughly clean the platinum ring and the sample vessel. The ring is typically cleaned by rinsing with a suitable solvent (e.g., ethanol, acetone) and then flamed to red heat to remove any organic contaminants.

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using deionized water of a known surface tension.

-

Sample Preparation: Place the surfactant solution of a known concentration into the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

-

Measurement:

-

Immerse the clean platinum ring into the solution.

-

Slowly raise the ring through the liquid-air interface. A liquid lamella is formed and pulled upwards by the ring.

-

The force required to pull the ring is measured by the tensiometer. The force increases until it reaches a maximum just before the lamella breaks.

-

This maximum force is recorded.

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring). Modern tensiometers automatically apply correction factors to account for the shape of the meniscus.

-

Replicates: Repeat the measurement at least three times for each concentration to ensure reproducibility.

Protocol for Critical Micelle Concentration (CMC) Determination

The CMC is determined by measuring the surface tension of a series of surfactant solutions with increasing concentrations.

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of the C18-unsaturated fatty acid triisopropanolamine compound in deionized water.

-

Prepare Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

-

Measure Surface Tension: Measure the surface tension of each dilution using the Du Noüy ring method as described above.

-

Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Determine CMC: The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the point of intersection of these two linear regions.

Signaling Pathways and Logical Relationships

In the context of drug delivery, the interaction of these surfactant molecules with biological membranes is of great interest. The following diagram illustrates the logical relationship between the surfactant's properties and its potential effect on a cell membrane.

Caption: Logical relationship of surfactant properties to membrane interaction.

Conclusion

C18-unsaturated fatty acid triisopropanolamine compounds represent a promising class of biocompatible and biodegradable surfactants. While specific quantitative data on their surface tension reduction and CMC are not extensively reported, this guide provides the foundational knowledge and detailed experimental protocols necessary for their synthesis and characterization. By leveraging the information on related compounds and the methodologies outlined herein, researchers and drug development professionals can effectively evaluate these surfactants for a variety of applications where interfacial properties are paramount. Further research to quantify the specific surface-active properties of these compounds is highly encouraged to fully unlock their potential.

In-Depth Technical Guide: The Interaction of Triisopropanolamine Fatty Acid Salts with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisopropanolamine (TIPA) fatty acid salts are non-ionic surfactants of significant interest in the pharmaceutical and cosmetic industries. Their amphiphilic nature, arising from the hydrophilic triisopropanolamine headgroup and the lipophilic fatty acid tail, allows them to interact with and modify the properties of biological membranes. This technical guide provides a comprehensive overview of these interactions, consolidating available scientific data on their effects on membrane structure and function. The primary mechanism of action involves the insertion of the fatty acid tail into the lipid bilayer, leading to a disruption of the ordered lipid packing. This disruption enhances membrane fluidity and permeability, a characteristic leveraged in their application as penetration enhancers in transdermal drug delivery systems. This guide details the experimental methodologies used to characterize these interactions, presents available quantitative data, and visualizes the key processes and experimental workflows.

Molecular Interaction with the Lipid Bilayer

The fundamental interaction of a TIPA fatty acid salt with a biological membrane is driven by the hydrophobic effect. The fatty acid tail partitions into the hydrophobic core of the lipid bilayer, while the bulky, hydrophilic TIPA headgroup remains at the aqueous interface. This intercalation disrupts the highly ordered arrangement of the membrane lipids.

The extent of this disruption is dependent on several factors, including the chain length and degree of saturation of the fatty acid, the concentration of the TIPA fatty acid salt, and the composition of the lipid membrane itself. For instance, unsaturated fatty acid tails, such as oleate, which have a "kinked" structure, will create more significant disorder in the lipid packing compared to their saturated counterparts like stearate.

dot

Caption: Interaction of a TIPA fatty acid salt with a lipid bilayer.

Effects on Membrane Properties

The interaction of TIPA fatty acid salts with biological membranes leads to measurable changes in their biophysical properties. These alterations are crucial for their function as, for example, skin penetration enhancers.

Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer. An increase in fluidity corresponds to a less ordered state of the lipid acyl chains. TIPA fatty acid salts, by disrupting the packing of these chains, generally increase membrane fluidity.

Experimental Protocol: Fluorescence Anisotropy

Fluorescence anisotropy is a common technique to measure membrane fluidity. It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which incorporates into the hydrophobic core of the membrane. The rotational motion of the probe, which is dependent on the fluidity of its environment, is measured by exciting the probe with polarized light and measuring the polarization of the emitted light. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a model phospholipid, such as dipalmitoylphosphatidylcholine (DPPC), using the thin-film hydration method followed by extrusion.

-

Probe Incorporation: Incubate the liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid).

-

Addition of TIPA Fatty Acid Salt: Add varying concentrations of the TIPA fatty acid salt (e.g., triisopropanolamine oleate) to the liposome suspension.

-

Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The steady-state anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is a correction factor.

Quantitative Data:

While specific data for TIPA fatty acid salts is limited in publicly available literature, studies on similar surfactants and fatty acids demonstrate a concentration-dependent decrease in fluorescence anisotropy, indicating increased membrane fluidity.

| Compound | Concentration (mol%) | Change in DPH Anisotropy (relative to control) | Reference |

| Oleic Acid | 5 | ↓ 15-20% | General literature on fatty acids |

| Generic Surfactant | 10 | ↓ 25-30% | General literature on surfactants |

Note: This table represents typical values for related compounds and should be considered indicative pending specific studies on TIPA fatty acid salts.

Membrane Permeability

The increased disorder in the lipid bilayer caused by TIPA fatty acid salts can lead to an increase in its permeability to water-soluble molecules.

Experimental Protocol: Calcein Leakage Assay

This assay measures the release of a fluorescent marker, calcein, from the aqueous core of liposomes. At high concentrations inside the liposomes, calcein's fluorescence is self-quenched. Upon membrane disruption and leakage, the calcein is diluted in the external buffer, leading to an increase in fluorescence.[1][2]

Protocol:

-

Liposome Preparation: Prepare liposomes as described above, but hydrate the lipid film with a concentrated solution of calcein (e.g., 50-100 mM).

-

Removal of External Calcein: Separate the calcein-loaded liposomes from the unencapsulated calcein using size-exclusion chromatography.

-

Addition of TIPA Fatty Acid Salt: Add the TIPA fatty acid salt to the liposome suspension.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer. The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.[2]

Quantitative Data:

| Compound | Concentration (mM) | % Calcein Leakage (after 1h) | Reference |

| Lauric Acid (C12) | 1 | ~20% | [3] |

| Myristic Acid (C14) | 1 | ~40% | [3] |

| Palmitic Acid (C16) | 1 | ~60% | [3] |

Note: This table illustrates the general trend for saturated fatty acids. The effect of TIPA fatty acid salts would need to be experimentally determined.

dot

Caption: Workflow for a calcein leakage permeability assay.

Phase Transition Temperature

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. The incorporation of molecules that disrupt lipid packing, such as TIPA fatty acid salts, typically lowers and broadens this phase transition.[4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. During a phase transition, there is an absorption or release of heat, which is detected as a peak in the DSC thermogram.[5]

Protocol:

-

Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of a model lipid like DPPC in the presence of varying concentrations of the TIPA fatty acid salt.

-

DSC Measurement: Place the sample and a reference (buffer) in the DSC instrument and scan over a temperature range that encompasses the known Tm of the lipid.

-

Data Analysis: The peak of the endotherm corresponds to the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Quantitative Data:

While specific DSC data for TIPA fatty acid salts are not prevalent, studies on fatty acids show a concentration-dependent decrease in the Tm and a broadening of the transition peak.

| Compound (in DPPC) | Concentration (mol%) | Shift in Tm (°C) | Reference |

| Oleic Acid | 10 | -2 to -4 | General literature |

| Stearic Acid | 10 | -1 to -2 | General literature |

Note: This table provides expected trends based on the behavior of fatty acids.

Application in Transdermal Drug Delivery

The ability of TIPA fatty acid salts to disrupt the lipid organization of the stratum corneum, the outermost layer of the skin, makes them effective penetration enhancers for transdermal drug delivery.[6] By increasing the fluidity and permeability of the intercellular lipid matrix of the stratum corneum, they facilitate the passage of drug molecules through this primary barrier.

dot

Caption: Signaling pathway for TIPA fatty acid salt-mediated drug penetration.

Experimental Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell is a standard apparatus for in vitro testing of transdermal drug delivery.[7]

Protocol:

-

Skin Preparation: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Formulation Application: A formulation containing the drug and the TIPA fatty acid salt as a penetration enhancer is applied to the skin surface in the donor chamber.

-

Sampling: The receptor chamber is filled with a suitable buffer, and samples are withdrawn at regular intervals to be analyzed for the concentration of the permeated drug.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Conclusion and Future Directions

Triisopropanolamine fatty acid salts interact with biological membranes by intercalating into the lipid bilayer, leading to a disruption of lipid packing and a subsequent increase in membrane fluidity and permeability. These effects are the basis for their use as penetration enhancers in topical and transdermal formulations. While the general mechanisms are understood from studies on similar surfactants and fatty acids, there is a notable lack of specific quantitative data for TIPA fatty acid salts in the scientific literature. Future research should focus on detailed biophysical studies, including DSC, fluorescence anisotropy, and permeability assays, using a variety of TIPA fatty acid salts and model membrane systems. Such studies will provide a more precise understanding of their structure-activity relationships and enable the rational design of more effective and safer drug delivery systems. Molecular dynamics simulations could also offer valuable insights into the specific molecular interactions at the atomic level.

References

- 1. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encapsula.com [encapsula.com]

- 3. DSC for Lipid-Based Nanocarrier Characterization [atomfair.com]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 6. Action of skin penetration enhancers-the Lipid Protein Partitioning theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Exploring the Role of Einecs 300-803-9 in Nanoparticle Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Einecs 300-803-9, identified as the compound Darusentan, and investigate its potential application in the field of nanoparticle synthesis. While direct evidence for its use as a primary stabilizer in nanoparticle synthesis is not documented in publicly available literature, this document explores its established pharmacological role and the broader context of utilizing pharmacologically active molecules in nanoparticle drug delivery systems.

Chemical Identity and Properties of this compound (Darusentan)

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Darusentan . Darusentan is a potent and selective endothelin A (ETA) receptor antagonist. Its primary function is to block the binding of endothelin-1 (ET-1) to the ETA receptor, leading to vasodilation.

Table 1: Physicochemical Properties of Darusentan (this compound)

| Property | Value |

| Chemical Formula | C₂₂H₂₂N₂O₆ |

| Molecular Weight | 410.42 g/mol |

| CAS Number | 171714-84-4 |

| Mechanism of Action | Selective Endothelin A (ETA) Receptor Antagonist |

| Primary Therapeutic Area | Investigated for resistant hypertension |

Use as a Stabilizer for Nanoparticle Synthesis: Current Understanding

A comprehensive review of scientific literature does not indicate the use of Darusentan (this compound) as a conventional stabilizer for the synthesis of nanoparticles. Stabilizers are typically amphiphilic molecules, such as surfactants or polymers, that adsorb to the nanoparticle surface during synthesis to prevent aggregation and control growth.[1][2] While a wide array of compounds can act as capping agents, the chemical structure of Darusentan does not inherently suggest a primary function as a nanoparticle stabilizer.[3][4]

Application in Nanoparticle-Based Drug Delivery Systems

While not used as a stabilizer itself, Darusentan and other endothelin receptor antagonists have been incorporated into nanoparticle drug delivery systems. In this context, the nanoparticle serves as a carrier to improve the drug's solubility, stability, and targeted delivery.[5][6][7]

For instance, a related endothelin receptor antagonist, Bosentan, has been successfully encapsulated in ethyl cellulose nanoparticles to create controlled-release formulations.[8] Another study demonstrated the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) with an endothelin A receptor antagonist for targeted delivery to inhibit liver fibrosis.[9] These examples highlight the strategy of using nanoparticles to enhance the therapeutic efficacy of endothelin receptor antagonists.

Table 2: Examples of Endothelin Receptor Antagonists in Nanoparticle Drug Delivery Systems

| Nanoparticle System | Drug | Therapeutic Goal | Key Findings |

| Ethyl Cellulose Nanoparticles | Bosentan | Treatment of pulmonary artery hypertension | Successful encapsulation with high drug content and entrapment efficiency.[8] |

| Dextran-PEG Coated SPIONs | ETA Receptor Antagonist | Amelioration of liver fibrosis | Improved stability, bioavailability, and targeted organ-cellular uptake.[9] |

Experimental Protocol: Hypothetical Formulation of Darusentan-Loaded Nanoparticles

The following is a generalized protocol for the encapsulation of a hydrophobic drug like Darusentan into polymeric nanoparticles using the nanoprecipitation method. This protocol is based on established methodologies for encapsulating therapeutic agents and is provided as an illustrative example.

Materials:

-

Darusentan (this compound)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Acetone (organic solvent)

-

Polyvinyl alcohol (PVA) or another suitable surfactant

-

Deionized water

-

Magnetic stirrer

-

Ultrasonic bath/probe sonicator

-

Centrifuge

-

Freeze-dryer

Protocol:

-

Preparation of the Organic Phase:

-

Dissolve a specific amount of PLGA and Darusentan in acetone. The ratio of polymer to drug can be optimized to achieve the desired drug loading.

-

-

Preparation of the Aqueous Phase:

-

Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will act as the stabilizer for the forming nanoparticles.

-

-

Nanoprecipitation:

-

Under moderate magnetic stirring, slowly add the organic phase dropwise into the aqueous phase.

-

The rapid diffusion of acetone into the aqueous phase will cause the PLGA and encapsulated Darusentan to precipitate, forming nanoparticles.

-

-

Solvent Evaporation:

-

Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of acetone.

-

-

Nanoparticle Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Remove the supernatant containing excess PVA and unencapsulated drug.

-

Resuspend the nanoparticle pellet in deionized water. Repeat the washing step 2-3 times.

-

-

Lyophilization (Optional):

-

For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

-

-

Characterization:

-

Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the drug loading and encapsulation efficiency using a suitable analytical method such as HPLC.

-

Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Application of the Nano-Drug Delivery System in Treatment of Cardiovascular Diseases [frontiersin.org]

- 6. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]

- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medwin Publishers | Preparation & Characterization of Bosentan Loaded Ethyl cellulose Nanoparticles by Solvent Evaporation Technique [medwinpublishers.com]

- 9. research.utwente.nl [research.utwente.nl]

Application Note: Formulation of Lipid Nanoparticles with C16-18 Fatty Acid Triisopropanolamine Salts for Drug Delivery

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The success of LNP-based therapies is critically dependent on the composition of the lipid formulation, which typically includes four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable cationic lipid is paramount as it electrostatically interacts with the negatively charged therapeutic payload to facilitate encapsulation and subsequent endosomal escape within target cells.

This application note details a representative methodology for the formulation and characterization of lipid nanoparticles utilizing a novel ionizable lipid: C16-18 fatty acid triisopropanolamine salts. These salts are synthesized from readily available starting materials, offering a potentially cost-effective and scalable alternative to more complex proprietary ionizable lipids. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in the development of novel drug delivery systems.

Materials and Methods

Synthesis of C16-18 Fatty Acid Triisopropanolamine Salt

The synthesis of the C16-18 fatty acid triisopropanolamine salt is a straightforward esterification reaction.

Materials:

-

C16-18 fatty acid mixture (e.g., stearic acid, palmitic acid)

-

Triisopropanolamine

-

Toluene (or other suitable solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Rotary evaporator

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the C16-18 fatty acid mixture and a molar equivalent of triisopropanolamine in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and allow the water generated during the esterification to be azeotropically removed via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the C16-18 fatty acid triisopropanolamine salt.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Lipid Nanoparticle Formulation

The lipid nanoparticles are formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Lipid Stock Solution Preparation:

Prepare a lipid mixture in ethanol containing the C16-18 fatty acid triisopropanolamine salt, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000) at a specific molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

Aqueous Phase Preparation: